Rivaroxaban Impurity 4, also known as 2-({(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, is a significant impurity associated with the synthesis of the anticoagulant drug rivaroxaban. As a pharmaceutical compound, understanding its structure, synthesis, and implications is crucial for quality control in drug manufacturing.
Rivaroxaban Impurity 4 is derived from the synthesis processes involved in producing rivaroxaban. The compound is identified as a byproduct during the chemical reactions that lead to the formation of the active pharmaceutical ingredient. The presence of impurities like Rivaroxaban Impurity 4 can affect the therapeutic efficacy and safety profile of the final drug product .
Rivaroxaban Impurity 4 is classified under pharmaceutical impurities. These impurities can arise from various stages of drug synthesis and are critical in ensuring the quality and safety of pharmaceutical products. The classification helps in understanding its potential impact on drug performance and regulatory compliance .
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, typically starting from key starting materials used in the production of rivaroxaban. A common method includes:
The typical reaction conditions involve:
The molecular structure of Rivaroxaban Impurity 4 can be represented as follows:
This structure includes:
The molecular weight of Rivaroxaban Impurity 4 is approximately 490.35 g/mol, and it appears as a white solid under standard conditions .
Rivaroxaban Impurity 4 participates in various chemical reactions during its synthesis. Key reactions include:
The reaction pathways are typically characterized by:
Rivaroxaban Impurity 4 exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Analytical methods such as High Performance Liquid Chromatography (HPLC) are utilized for quantifying this impurity in pharmaceutical formulations .
Rivaroxaban Impurity 4 has significant implications in pharmaceutical development:
Rivaroxaban Impurity 4 (Chemical Name: 2,3-Dihydrophthalazine-1,4-dione; CAS 1445-69-8) represents a structurally defined process-related impurity arising during the synthesis of the anticoagulant rivaroxaban. As regulatory agencies enforce stringent controls on pharmaceutical impurities, understanding this compound's origin and impact is essential for ensuring drug safety and efficacy. Rivaroxaban itself (CAS 366789-02-8) is a direct Factor Xa inhibitor with a complex heterocyclic structure containing morpholine, oxazolidinone, and chlorothiophene moieties [2] [6]. Its synthesis involves multi-step reactions where impurities may form due to incomplete transformations, side reactions, or residual intermediates.
Process-related impurities in rivaroxaban synthesis emerge primarily from three sources: starting materials, synthetic intermediates, or chemical by-products. These impurities are classified as:
For rivaroxaban, the synthesis employs (R)-epichlorohydrin and sodium cyanate to form a chiral oxazolidinone intermediate, followed by coupling with 5-chlorothiophene-2-carboxylic acid derivatives [6]. Impurity 4 specifically originates from hydrazide-containing intermediates or solvent interactions during amidation steps. Its formation is favored under:
Table 1: Classification of Rivaroxaban Impurities
| Impurity Type | Representative Examples | Origin in Synthesis | |
|---|---|---|---|
| Process-Related | EP Impurity G (CAS 446292-08-6) | Catalyst residues or side reactions | |
| Degradation | EP Impurity F (CAS 24065-33-6) | Oxidative stress during storage | |
| Potential | EP Impurity H (CAS 1770812-37-7) | Hypothesized side products | |
| Impurity 4 | CAS 1445-69-8 | Hydrazide intermediate decomposition | [2] [8] |
The presence of Impurity 4 above threshold levels (typically >0.10%) indicates suboptimal reaction control and necessitates process refinement. Regulatory guidelines (ICH Q3A/B, USP, EP) mandate rigorous profiling of such impurities due to potential impacts on drug:
Rivaroxaban Impurity 4 (C₈H₆N₂O₂; MW 162.15 g/mol) is identified as 2,3-Dihydrophthalazine-1,4-dione (synonym: Phthalhydrazide) [8]. Its structure features two carbonyl groups flanking a hydrazine moiety, conferring polarity and UV detectability. Key structural attributes include:
Table 2: Characterization of Rivaroxaban Impurity 4
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₈H₆N₂O₂ | High-Resolution MS |
| Appearance | White crystalline solid | Visual inspection |
| UV λmax (acetonitrile) | 249 nm | PDA-HPLC [6] |
| Retention Time (RP-HPLC) | 4.77 min (C18 column; pH 2.9 phosphate/ACN) | Validated HPLC [6] |
| LOD/LOQ | 0.30 ppm/1.0 ppm | ICH-validated methods [6] |
Analytically, Impurity 4 is monitored using reversed-phase HPLC with photodiode array detection (PDA). Optimal separation is achieved using:
Its relative retention time (RRT) of ~1.35 versus rivaroxaban (RRT 1.00) facilitates identification in impurity profiling studies. Crucially, Impurity 4 does not co-elute with major degradation products like EP Impurity F (RRT 1.42) or EP Impurity A (RRT 1.98) [6] [9]. The impurity’s synthesis has been patented via phthalic anhydride hydrazinolysis, enabling reference standard production [3] [8].
Control strategies require maintaining Impurity 4 below identification thresholds (0.10%) through:
Listed Compounds
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1